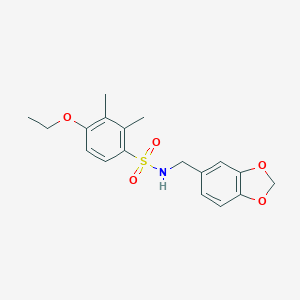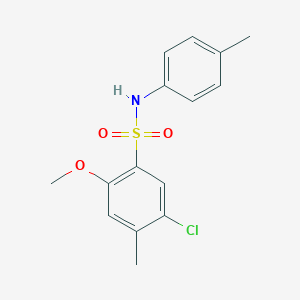
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide, also known as NBBS, is a sulfonamide compound that has been studied for its potential applications in scientific research. This compound has been synthesized using various methods and has been shown to have unique biochemical and physiological effects. In
Mécanisme D'action
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide acts as an antagonist of the NMDA receptor, which is involved in the regulation of synaptic plasticity and memory formation. N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide binds to a specific site on the receptor and prevents the activation of the receptor by glutamate, the primary excitatory neurotransmitter in the brain. This inhibition of the NMDA receptor leads to a decrease in the release of glutamate, which can have a neuroprotective effect.
Biochemical and Physiological Effects:
Studies have shown that N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has a number of biochemical and physiological effects. In addition to its inhibitory effect on the NMDA receptor, N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has been shown to have an effect on the release of other neurotransmitters, including dopamine and serotonin. N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has also been shown to have an effect on the activity of enzymes involved in the metabolism of neurotransmitters.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide in lab experiments include its specificity for the NMDA receptor and its potential neuroprotective effects. However, there are also limitations to using N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide, including its potential toxicity and the need for further research to determine its safety and efficacy.
Orientations Futures
There are a number of future directions for N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide research. One area of focus is the development of new compounds that are more selective and potent inhibitors of the NMDA receptor. Another area of focus is the development of new methods for the synthesis of N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide and related compounds. Finally, there is a need for further research to determine the safety and efficacy of N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide in animal models and in human clinical trials.
Conclusion:
In conclusion, N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide is a sulfonamide compound that has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the NMDA receptor and an effect on the release of glutamate. N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has a number of biochemical and physiological effects and has both advantages and limitations for lab experiments. There are a number of future directions for N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide research, including the development of new compounds and methods for synthesis, and further research to determine its safety and efficacy.
Méthodes De Synthèse
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide can be synthesized using various methods, including the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzylamine in the presence of a base. Other methods include the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzyl alcohol in the presence of a base and the reaction of 3-sec-butyl-4-methoxybenzenesulfonyl chloride with benzylamine in the presence of a catalyst.
Applications De Recherche Scientifique
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has been studied for its potential applications in scientific research, particularly in the field of neuroscience. This compound has been shown to have an inhibitory effect on the N-methyl-D-aspartate (NMDA) receptor, which is involved in learning and memory processes. N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide has also been shown to have an effect on the release of glutamate, an excitatory neurotransmitter. These effects make N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide a potential candidate for the treatment of neurological disorders such as epilepsy, Alzheimer's disease, and Parkinson's disease.
Propriétés
Nom du produit |
N-benzyl-3-sec-butyl-4-methoxybenzenesulfonamide |
|---|---|
Formule moléculaire |
C18H23NO3S |
Poids moléculaire |
333.4 g/mol |
Nom IUPAC |
N-benzyl-3-butan-2-yl-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C18H23NO3S/c1-4-14(2)17-12-16(10-11-18(17)22-3)23(20,21)19-13-15-8-6-5-7-9-15/h5-12,14,19H,4,13H2,1-3H3 |
Clé InChI |
WXIDTVKPRHLQHZ-UHFFFAOYSA-N |
SMILES |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
SMILES canonique |
CCC(C)C1=C(C=CC(=C1)S(=O)(=O)NCC2=CC=CC=C2)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![ethyl 4-isopropyl-2-[(2-methyl-2,3-dihydro-1H-indol-1-yl)sulfonyl]phenyl ether](/img/structure/B288340.png)












